3'-(Trifluoromethoxy)acetophenone
Overview
Description
3’-(Trifluoromethoxy)acetophenone is a meta-substituted acetophenone with the chemical formula CF3OC6H4COCH3. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties to the compound .
Preparation Methods
3’-(Trifluoromethoxy)acetophenone can be synthesized through various methods. One common synthetic route involves the reaction of trifluoromethylbenzene with acetyl chloride in the presence of a catalyst such as cuprous chloride. The reaction is typically carried out under nitrogen protection at low temperatures, followed by distillation to obtain the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale to achieve higher yields and purity.
Chemical Reactions Analysis
3’-(Trifluoromethoxy)acetophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can participate in substitution reactions, often facilitated by catalysts such as ruthenium.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3’-(Trifluoromethoxy)acetophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-(Trifluoromethoxy)acetophenone involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. For example, it may act as an allosteric inhibitor in protein-protein interactions, affecting pathways involved in diseases such as leukemia .
Comparison with Similar Compounds
3’-(Trifluoromethoxy)acetophenone can be compared with other similar compounds, such as:
4’-(Trifluoromethyl)acetophenone: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
2’-Hydroxyacetophenone: Contains a hydroxy group instead of trifluoromethoxy.
4’-Methoxyacetophenone: Features a methoxy group instead of trifluoromethoxy.
The uniqueness of 3’-(Trifluoromethoxy)acetophenone lies in its trifluoromethoxy group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHTUQHYGKAYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353178 | |
Record name | 3'-(Trifluoromethoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170141-63-6 | |
Record name | 3'-(Trifluoromethoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-(trifluoromethoxy)phenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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